![molecular formula C22H23O12+ B1590877 Petunidin 3-O-galactoside chloride CAS No. 28500-02-9](/img/structure/B1590877.png)
Petunidin 3-O-galactoside chloride
Overview
Description
Petunidin 3-O-galactoside chloride is a flavonoid compound . It is an anthocyanin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . It is found in many red berries including chokeberries, Saskatoon berries, or different species of grape . It is also part of the pigments responsible for the petal colors in many flowers .
Synthesis Analysis
Petunidin belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids . Structurally, anthocyanins occur as the derivatives of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .Molecular Structure Analysis
The structures of anthocyanidins, namely, cyanidin, delphinidin, pelargonidin, peonidin, malvidin, and petunidin, differ only in the number of hydroxyl and/or methoxy substituents in the phenyl or B-ring . Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .Chemical Reactions Analysis
The metabolism of anthocyanins in the human body has been studied to clarify the reasons of their poor bioavailability and the mechanisms of their health-beneficial effects .Physical And Chemical Properties Analysis
Petunidin 3-O-galactoside chloride is a powder . It has a molecular formula of C22H23ClO12 and a molecular weight of 514.86 .Scientific Research Applications
Pharmacological Applications of Petunidin 3-O-galactoside Chloride
Petunidin 3-O-galactoside chloride has been identified as an effective inhibitor of reactive oxygen species (ROS) production in vitro. It also plays a role in modulating mitochondrial functions and oxidative stress in vivo. Additionally, it has shown potential as an inhibitor of proinflammatory cytokines, such as tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β), which are significant in the context of inflammatory diseases .
Nutritional Significance of Petunidin 3-O-galactoside Chloride
As an important anthocyanidin, petunidin commonly occurs as 3-O-glycosides in dietary sources like fruits, seeds, and beverages. Its role in human nutrition is gaining importance due to its health-promoting effects on many chronic diseases .
Mechanism of Action
Target of Action
Petunidin 3-O-galactoside chloride is a flavonoid compound that has been found to have antioxidant activity . It is known to target reactive oxygen species (ROS) production in vitro, as well as mitochondrial functions and oxidative stress in vivo .
Mode of Action
Petunidin 3-O-galactoside chloride interacts with its targets by inhibiting the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This interaction results in the modulation of mitochondrial functions, which can lead to a decrease in oxidative stress and inflammation .
Biochemical Pathways
The biochemical pathways affected by Petunidin 3-O-galactoside chloride are primarily related to its antioxidant activity. By inhibiting ROS production, Petunidin 3-O-galactoside chloride can modulate various biochemical pathways that are associated with oxidative stress and inflammation . The downstream effects of this modulation can include a reduction in inflammation and oxidative damage, which can have beneficial effects on health .
Pharmacokinetics
The potential bioactivity of Petunidin 3-O-galactoside chloride depends on its absorption, metabolism, and excretion in the human body .
Result of Action
The molecular and cellular effects of Petunidin 3-O-galactoside chloride’s action primarily involve a reduction in oxidative stress and inflammation. By inhibiting ROS production, Petunidin 3-O-galactoside chloride can reduce oxidative damage at the molecular and cellular levels . This can lead to a decrease in inflammation and potentially provide protection against various chronic diseases .
Future Directions
The role of petunidin in human nutrition gained importance owing to its health-promoting effects on many chronic diseases . The recent findings on the molecular mechanisms of action of petunidin in cells, pharmacological studies in animals, and clinical trials and human studies involving petunidin are highlighted . Additionally, the recent information on toxicology and safety issues, marketed products, and patents are also discussed .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H/t16-,18+,19+,20-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZHMZCXXQMOX-PKHNGRKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Petunidin 3-O-galactoside chloride | |
CAS RN |
28500-02-9 | |
Record name | Petunidin 3-galactoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28500-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PETUNIDIN 3-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CZ3BJ31ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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